molecular formula C16H16F3NO B2884957 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1706300-96-0

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2884957
CAS No.: 1706300-96-0
M. Wt: 295.305
InChI Key: QEJLCDRFLHYRLK-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[321]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a bicyclic structure with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the trifluoromethylphenyl group via electrophilic aromatic substitution or other suitable methods.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may produce alcohols or amines.
  • Substitution may introduce halogen atoms or other functional groups.

Scientific Research Applications

1-{8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving similar structures.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-methylphenyl)ethanone:

Uniqueness

The presence of the trifluoromethyl group in 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)12-4-1-3-11(9-12)10-15(21)20-13-5-2-6-14(20)8-7-13/h1-5,9,13-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJLCDRFLHYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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